molecular formula C14H20ClNO2 B1426755 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride CAS No. 1353501-87-7

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride

Cat. No. B1426755
CAS RN: 1353501-87-7
M. Wt: 269.77 g/mol
InChI Key: KHKHJDXKJUGABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 . It has a molecular weight of 269.7671 .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride plays a role in the synthesis of pharmaceutical compounds and chemical intermediates. For example, the nucleophilic aromatic substitution reaction involving piperidine and dinitrobenzene derivatives, resulting in nitro-piperidinobenzene compounds, highlights the reactivity and potential use of piperidine derivatives in organic synthesis (Pietra & Vitali, 1972). These reactions underscore the utility of piperidine-based compounds in generating key intermediates for further chemical transformations.

Pharmacological Properties

The pharmacological significance of this compound can be inferred from studies on structurally related compounds. Research into the chemistry and pharmacology of piperidine derivatives, such as ohmefentanyl, has revealed the impact of structural modifications on biological activity, offering a framework for understanding the potential pharmacological applications of this compound. These studies suggest that piperidine derivatives can serve as valuable scaffolds for developing novel therapeutic agents (Brine et al., 1997).

Environmental Studies

The environmental fate and behavior of chemically related compounds, such as parabens, provide insights into the potential environmental implications of this compound. Parabens, which share a similar ester functional group, have been extensively studied for their occurrence, biodegradability, and impact on aquatic environments. These studies highlight the need for further research into the environmental persistence and ecotoxicological effects of related compounds, including this compound (Haman et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle 4-(4-Methoxy-3-methylbenzoyl)piperidine hydrochloride with appropriate safety measures. For detailed safety and hazard information, it’s recommended to refer to the compound’s safety data sheet.

properties

IUPAC Name

(4-methoxy-3-methylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-10-9-12(3-4-13(10)17-2)14(16)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKHJDXKJUGABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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